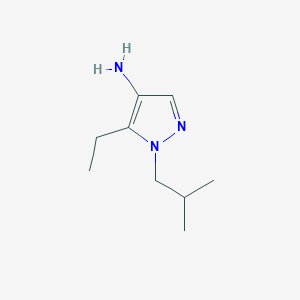

5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Übersicht

Beschreibung

5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their diverse range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties . The specific activities depend on the nature and position of the substituents on the pyrazole ring.

Biologische Aktivität

5-Ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular characteristics of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄ |

| Molecular Weight (g/mol) | 190.24 |

| LogP | 2.3 |

| Solubility (pH = 7.4) | Moderate |

Research indicates that pyrazole derivatives, including this compound, may exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Pyrazole compounds can inhibit enzymes involved in metabolic pathways. Notably, they interact with cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain signaling .

- Antitumor Activity : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways, making them promising candidates for anticancer therapies .

- Antimicrobial Properties : Pyrazole derivatives have been explored for their antimicrobial effects, potentially serving as candidates for treating infections caused by resistant strains .

Anticancer Activity

A significant study investigated the anticancer potential of various pyrazole derivatives, including this compound. The study utilized several cancer cell lines to assess the compound's efficacy:

- Cell Lines Tested : MDA-MB-231 (breast cancer), Hs 578T (breast cancer), and others.

- Methodology : Cells were treated with varying concentrations of the compound over a period of 72 hours. Apoptotic activity was measured using fluorescence assays to quantify caspase activation.

The results indicated that the compound significantly induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of aminopyrazole derivatives, including 5-ethyl-1-(2-methylpropyl)-1H-pyrazol-4-amine. Research indicates that this compound exhibits selective inhibitory activity against heat shock protein 90 (Hsp90), which is crucial for fungal survival and pathogenicity. In a study involving a series of synthetic aminopyrazole-substituted resorcylate amides, compounds were evaluated for their antifungal selectivity and potency against various fungal strains, including Candida neoformans and Candida albicans .

1.2 Peptide Synthesis

The compound is also utilized as an organic buffer in biological and biochemical applications, particularly in peptide synthesis. Its high yield and effectiveness make it a suitable candidate for facilitating reactions involving amino acids and other peptide components .

Biochemical Applications

2.1 Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. This inhibition is significant as it provides insights into the toxicological profiles of various drugs during development .

2.2 Drug Development Screening

The compound's interaction with PLA2G15 has been proposed as a robust screening platform for potential toxicity, helping researchers identify cationic amphiphilic drugs that may lead to adverse effects such as phospholipidosis .

Synthetic Pathways and Case Studies

3.1 Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including this compound, typically involves the reaction of hydrazines with carbonyl compounds under various conditions. Recent methodologies emphasize environmentally friendly approaches that yield high purity and efficiency .

| Synthetic Method | Yield (%) | Conditions |

|---|---|---|

| One-pot reactions | 70–95 | Room temperature |

| Microwave-assisted synthesis | 80 | Under controlled conditions |

| Catalytic methods | Varies | Depends on catalyst used |

3.2 Case Studies in Drug Design

In drug design studies, the structural modifications of aminopyrazole derivatives have been systematically explored to enhance selectivity and potency against fungal targets. For instance, varying substituents at different positions on the pyrazole ring has shown to affect both the antifungal efficacy and selectivity towards human isoforms .

Eigenschaften

IUPAC Name |

5-ethyl-1-(2-methylpropyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9-8(10)5-11-12(9)6-7(2)3/h5,7H,4,6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIDDEYLGIWUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.